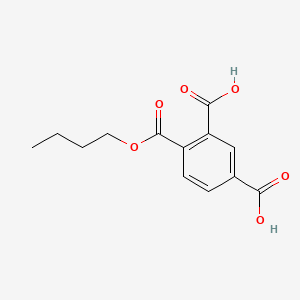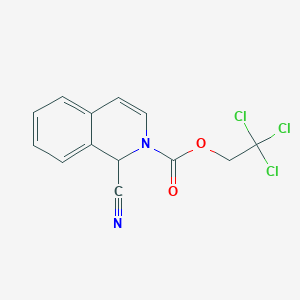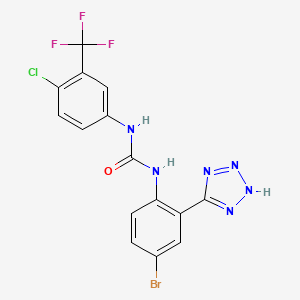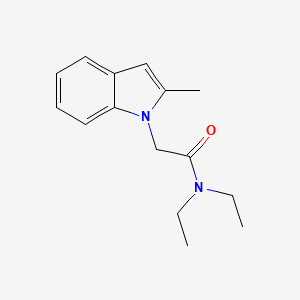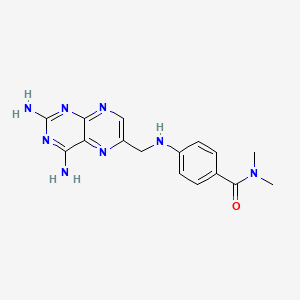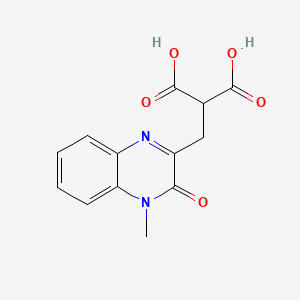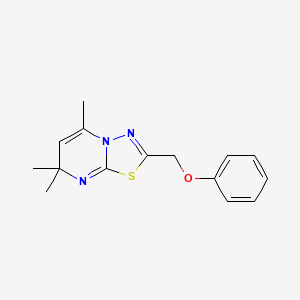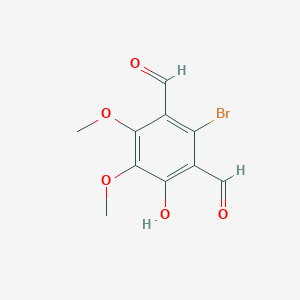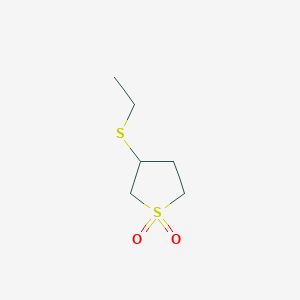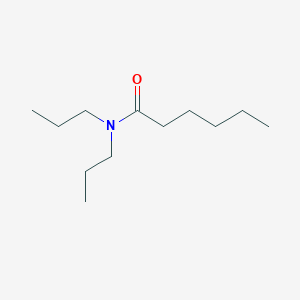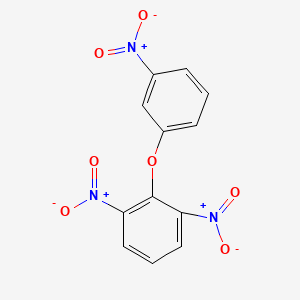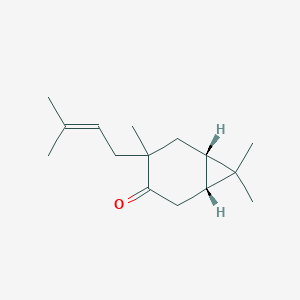
4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Unique Ingredient Identifier (UNII) 1K800F5WU3 is known as 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one . This compound is characterized by its bicyclic structure, which includes a heptanone ring with various methyl and butenyl substituents. It has a molecular formula of C15H24O and a molecular weight of 220.3505 .
Vorbereitungsmethoden
The synthesis of 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one involves several steps:
Synthetic Routes:
Reaction Conditions: These reactions often require specific catalysts and solvents to ensure high yield and purity. Common conditions include the use of Lewis acids as catalysts and organic solvents like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures consistency and scalability.
Analyse Chemischer Reaktionen
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the butenyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the fragrance industry due to its unique odor profile and stability.
Wirkmechanismus
The mechanism by which 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes, thereby altering the biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other bicyclic heptanones and their derivatives.
Uniqueness: The unique combination of methyl and butenyl substituents in this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
74499-59-5 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1R,6S)-4,7,7-trimethyl-4-(3-methylbut-2-enyl)bicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C15H24O/c1-10(2)6-7-15(5)9-12-11(8-13(15)16)14(12,3)4/h6,11-12H,7-9H2,1-5H3/t11-,12+,15?/m1/s1 |
InChI-Schlüssel |
FWQHAOBZTWZRCE-ZVORSSOTSA-N |
Isomerische SMILES |
CC(=CCC1(C[C@H]2[C@H](C2(C)C)CC1=O)C)C |
Kanonische SMILES |
CC(=CCC1(CC2C(C2(C)C)CC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


